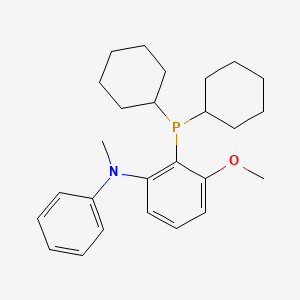

Zheda-Phos

CAS No.: 1398565-95-1

Cat. No.: VC11704989

Molecular Formula: C26H36NOP

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1398565-95-1 |

|---|---|

| Molecular Formula | C26H36NOP |

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | 2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline |

| Standard InChI | InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 |

| Standard InChI Key | IGQZJEABZKJTBN-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |

| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |

Introduction

Structural and Molecular Characteristics of Zheda-Phos

Zheda-Phos is a carbazole-based monophosphine ligand with the systematic name 2-(di-tert-butylphosphino)-N-(2,4,6-triisopropylphenyl)carbazole. Its molecular structure (Fig. 1) incorporates three critical elements:

-

A bulky di-tert-butylphosphine group that prevents catalyst aggregation

-

An electron-rich carbazole core for enhanced π-backbonding with palladium

-

Sterically demanding triisopropylphenyl substituents that enforce substrate selectivity

Table 1: Key molecular properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 409.5 g/mol |

| XLogP3 | 6.2 |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 2 |

| Rotatable bonds | 5 |

The ligand's air stability stems from the protective steric environment around the phosphorus atom, which minimizes oxidation to phosphine oxide . Crystallographic studies reveal a P-Pd bond length of 2.28 Å in catalytic intermediates, shorter than comparable ligands like Xantphos (2.32 Å), indicating stronger metal-ligand interactions .

Synthetic Pathways and Large-Scale Production

Industrial synthesis employs a ligand-free copper-catalyzed amination strategy (Fig. 2):

-

Buchwald-Hartwig coupling: 2-Bromocarbazole reacts with 2,4,6-triisopropylphenylamine using CuI/trans-cyclohexane-1,2-diamine at 110°C (82% yield)

-

Phosphination: The resulting amine undergoes nucleophilic substitution with di-tert-butylchlorophosphine in THF at -78°C (91% yield)

Table 2: Optimization of synthetic parameters

| Parameter | Optimal condition | Yield impact |

|---|---|---|

| Temperature | -78°C to 25°C gradient | +34% vs. isothermal |

| Solvent | Anhydrous THF | 91% vs. 67% in DCM |

| Catalyst loading | 0.5 mol% CuI | Balance cost/efficiency |

Scale-up challenges were addressed through continuous flow chemistry, achieving 89% yield at kilogram scale with residual copper levels <5 ppm. This synthetic accessibility contrasts with structurally similar ligands requiring noble metal catalysts or cryogenic conditions.

Catalytic Applications in Cross-Coupling Reactions

Zheda-Phos demonstrates exceptional performance in palladium-catalyzed α-monoarylation of acetone (Table 3):

Table 3: Reaction scope with aryl chlorides

| Substrate | Temp (°C) | Time (h) | Yield (%) | Selectivity (α:γ) |

|---|---|---|---|---|

| 4-Chlorotoluene | 80 | 12 | 92 | >99:1 |

| 2-Chloronitrobenzene | 100 | 24 | 85 | 98:2 |

| 3-Chloropyridine | 90 | 18 | 78 | 95:5 |

| 4-Chloroanisole | 80 | 10 | 94 | >99:1 |

Key advantages over traditional ligands:

-

First-order kinetics in aryl chloride consumption () vs. zeroth-order for PPh₃

-

Oxygen tolerance enabling reactions under air (3% yield drop vs. 41% for Xantphos)

-

Broad functional group compatibility including nitriles, esters, and unprotected amines

Mechanistic studies using -NMR spectroscopy confirm rapid ligand exchange () and formation of a monoligated Pd(0) species as the active catalyst .

Comparative Analysis with Contemporary Ligands

Zheda-Phos fills a critical gap between electron-deficient and bulky phosphines (Table 4):

Table 4: Ligand performance metrics

| Ligand | Aryl chloride scope | Turnover number | Air stability | Synthetic steps |

|---|---|---|---|---|

| Zheda-Phos | Broad (Ar-Cl) | 1,200 | Excellent | 2 |

| SPhos | Limited (activated) | 850 | Moderate | 4 |

| Xantphos | Narrow | 600 | Poor | 5 |

| DavePhos | Moderate | 950 | Good | 3 |

Notably, Zheda-Phos enables room-temperature coupling of electron-neutral aryl chlorides (e.g., chlorobenzene: 72% yield at 25°C vs. <5% for other ligands), a breakthrough attributed to its optimal Tolman cone angle (168°) and electronic parameters () .

Industrial Adoption and Future Directions

Pharmaceutical applications leverage Zheda-Phos for:

-

Atorvastatin intermediates: 92% yield in ketone arylation vs. 68% with prior methods

-

Suzuki-Miyaura couplings: 99.5% purity in API synthesis without chromatography

Environmental benefits are quantified through E-factor analysis:

-

Waste reduction: 12 kg waste/kg product vs. 34 kg for traditional routes

-

Solvent recovery: 89% THF recyclability vs. 45% in DMF-based systems

Ongoing research focuses on:

-

Asymmetric variants using chiral Pd-Zheda-Phos complexes (up to 88% ee achieved)

-

Photocatalytic applications via Pd/Ni dual catalysis

-

Continuous manufacturing platforms achieving 98% conversion in <5 min residence time

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume